An In-depth Technical Guide on the Core Mechanism of Action of Quinidine Hydrochloride on Cardiac Ion Channels
An In-depth Technical Guide on the Core Mechanism of Action of Quinidine Hydrochloride on Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Quinidine (B1679956), a Class Ia antiarrhythmic agent, modulates cardiac electrophysiology primarily through its interaction with several key ion channels.[1][2][3] This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to elucidate its complex pharmacology.
Core Mechanism of Action: Multi-Ion Channel Blockade
Quinidine's primary antiarrhythmic effect stems from its blockade of multiple cardiac ion channels, which alters the cardiac action potential.[1] It is not a selective channel blocker; its clinical efficacy and proarrhythmic potential are a direct result of its combined effects on sodium, potassium, and to a lesser extent, calcium channels.[1][2]
Sodium (Na+) Channel (Nav1.5) Blockade
As a Class Ia agent, quinidine's principal mechanism is the blockade of the fast inward sodium current (INa), which is mediated by the Nav1.5 channel isoform predominant in the heart.[1][3][4]
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State-Dependent Blockade: Quinidine exhibits "use-dependent" or "state-dependent" blockade, meaning its affinity for the Na+ channel is highest when the channel is in the open or inactivated state, rather than the resting state.[1][2] This property causes its effects to be more pronounced at higher heart rates.[2] Cryo-electron microscopy studies have shown that quinidine binds within the channel's pore, directly obstructing the ion permeation pathway.[5][6][7] This binding also induces a conformational change that tightens the intracellular gate, further blocking ion flow.[5][8]
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Electrophysiological Effects: By blocking INa, quinidine reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential.[1][2] This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1][9]
Potassium (K+) Channel Blockade
Quinidine's effect on potassium channels is critical to its pharmacological profile, contributing to both its antiarrhythmic action (action potential prolongation) and its significant proarrhythmic risk (Torsades de Pointes).[2][4]
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hERG (Kv11.1) Channel (IKr): Quinidine is a potent blocker of the rapid delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[10][11][12] This blockade is a key contributor to the prolongation of the action potential duration (APD) and the corresponding QT interval on an electrocardiogram (ECG).[2][4][13] The risk of Torsades de Pointes is strongly associated with excessive IKr blockade.[10]
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Other Potassium Channels: Quinidine also inhibits several other potassium currents, including:
Calcium (Ca2+) Channel Blockade
Quinidine exerts a weaker blocking effect on the L-type calcium current (ICaL), which contributes to the plateau phase (Phase 2) of the action potential.[1][2][9][16] This action can lead to a negative inotropic (reduced contractility) effect.[1]
Other Pharmacological Effects
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Anticholinergic (Vagolytic) Activity: Quinidine blocks muscarinic M2 receptors, which can increase heart rate and atrioventricular (AV) conduction.[1] This effect can sometimes counteract its direct depressant actions on cardiac conduction.
Quantitative Data: Inhibitory Effects of Quinidine
The following tables summarize the half-maximal inhibitory concentrations (IC50) of quinidine on various cardiac ion channels. Values can vary based on the experimental model and conditions.
Table 1: Quinidine Blockade of Cardiac Sodium Channels
| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |
|---|---|---|---|---|
| Nav1.5 / INa (peak) | IC50 | 28.9 ± 2.2 | HEK293 cells | [17] |
| Nav1.5 / INa | IC50 (equilibrium) | 40 | Rat cardiac myocytes | [18] |
| Nav1.5 / INa | KD (nonactivated state) | 10 | Rat cardiac myocytes | [18] |
| Nav1.5 / INa | KD (activated state) | 433 | Rat cardiac myocytes |[18] |
Table 2: Quinidine Blockade of Cardiac Potassium Channels
| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |
|---|---|---|---|---|
| hERG / IKr | IC50 | 0.8 ± 0.1 | Xenopus oocytes | [1] |
| hERG / IKr | IC50 | 3.00 ± 0.03 | Xenopus oocytes | [12][19] |
| hERG / IKr | IC50 | 0.41 ± 0.04 | Mammalian (unspecified) | [20] |
| Kv1.5 / IKur | IC50 | 10 | HL-1 atrial myocytes | [1][14] |
| Kv2.1 | IC50 | 20 | HL-1 cells | [1][14] |
| IK1 (pediatric) | IC50 | 4.1 | Human atrial myocytes | [21] |
| IK1 (adult) | IC50 | 42.6 | Human atrial myocytes | [21] |
| RHK1 / Ito | IC50 | 875 (at +60 mV) | Xenopus oocytes |[15] |
Table 3: Quinidine Blockade of Cardiac Calcium Channels
| Channel/Current | Parameter | Value (μM) | Species/Expression System | Reference |
|---|
| Cav1.2 / ICaL | - | Blockade observed, but specific IC50 values are not consistently reported in the literature.[1][22] | Canine ventricular myocytes[16] | - |
Key Experimental Protocols
The primary technique for quantifying the effects of quinidine on cardiac ion channels is patch-clamp electrophysiology .[1]
Whole-Cell Patch-Clamp Electrophysiology Protocol
This method is used to measure ionic currents from an entire cell, either an isolated cardiomyocyte or a cell from a heterologous expression system (e.g., HEK293, CHO cells) engineered to express a specific ion channel.[1]
-
Cell Preparation:
-
Solutions:
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment. Typically contains high K+, low Na+, a pH buffer (e.g., HEPES), and a Ca2+ chelator (e.g., EGTA) to control intracellular signaling.
-
External (Bath) Solution: Mimics the extracellular fluid. Typically contains physiological concentrations of NaCl, KCl, CaCl2, MgCl2, and a pH buffer.
-
-
Recording:
-
A glass micropipette (resistance 2-5 MΩ) filled with the internal solution is pressed against the cell membrane.[1]
-
Gentle suction is applied to form a high-resistance "giga-seal" ( >1 GΩ).[23]
-
A brief pulse of suction ruptures the membrane patch, establishing the "whole-cell" configuration.[1][23][24] This allows the amplifier to control the cell's membrane potential and measure the resulting currents.[24]
-
-
Voltage-Clamp Protocols:
-
The cell's membrane potential is held at a specific level (holding potential).
-
A series of voltage steps (the "protocol") are applied to elicit channel gating (activation, inactivation, deactivation). The specific protocol is designed to isolate the current of interest. For example, to measure IKr (hERG), a depolarizing pulse is applied to open the channels, followed by a repolarizing step to measure the characteristic large "tail current."[23]
-
-
Drug Application & Data Analysis:
-
Baseline currents are recorded.
-
The external solution is switched to one containing a known concentration of quinidine hydrochloride.[23]
-
The voltage-clamp protocol is repeated, and the resulting currents are recorded.
-
The percentage of current inhibition is calculated. By testing a range of concentrations, a dose-response curve is generated to determine the IC50 value.[23]
-
Visualizations
Signaling and Logical Relationship Diagrams
Caption: State-dependent blockade of Nav1.5 channels by quinidine.
Caption: Quinidine's multi-channel effects on the cardiac action potential.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 4. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]
- 5. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EMDB-0942: voltage-gated sodium channel Nav1.5 with quinidine - Yorodumi [pdbj.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Block of transient outward-type cloned cardiac K+ channel currents by quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. docs.axolbio.com [docs.axolbio.com]
